molecular formula C13H18ClNO4 B1388962 (4-Morpholin-4-ylmethyl-phenoxy)-acetic acid hydrochloride CAS No. 1185294-19-2

(4-Morpholin-4-ylmethyl-phenoxy)-acetic acid hydrochloride

Cat. No.: B1388962
CAS No.: 1185294-19-2
M. Wt: 287.74 g/mol
InChI Key: KEOXEKQGWPASMY-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

(4-Morpholin-4-ylmethyl-phenoxy)-acetic acid hydrochloride is a structurally complex organic compound belonging to the phenoxyacetic acid family. Its systematic IUPAC name is 2-[4-(morpholin-4-ylmethyl)phenoxy]acetic acid hydrochloride , reflecting its core components: a phenoxy group substituted with a morpholinylmethyl moiety at the para position and an acetic acid backbone. The molecular formula is C₁₃H₁₈ClNO₄ , with a molecular weight of 287.74 g/mol . Key synonyms include:

  • [4-(Morpholin-4-ylmethyl)phenoxy]acetic acid HCl
  • 4-Morpholinylmethylphenoxyacetic acid hydrochloride
  • CAS 1185293-33-7.

The compound’s structure integrates a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached via a methylene bridge to a phenoxyacetic acid scaffold. This configuration enhances polarity and hydrogen-bonding capacity, critical for interactions in biological systems.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₁₃H₁₈ClNO₄
Molecular Weight 287.74 g/mol
CAS Registry Number 1185293-33-7
Appearance Off-white to light yellow powder

Historical Development of Morpholinylmethyl-phenoxy Derivatives

The synthesis of morpholinylmethyl-phenoxy derivatives emerged from efforts to enhance the pharmacokinetic properties of phenoxyacetic acid compounds. Early work on phenoxyacetic acids (e.g., 2,4-D and MCPA) focused on agrochemical applications, but the introduction of morpholine rings marked a shift toward pharmaceutical relevance. Morpholine’s inclusion improves solubility and bioavailability, enabling interactions with biological targets such as enzymes and receptors.

A pivotal advancement was the use of microwave-assisted synthesis, which reduced reaction times from hours to minutes while maintaining high yields (e.g., 90% in 5 minutes for analogous compounds). Patent filings, such as WO2013056488A1, detail methods involving chloroacetic acid and phenol salts under controlled conditions, highlighting industrial scalability.

Position within Phenoxyacetic Acid Family

Phenoxyacetic acid derivatives are characterized by a phenyl group linked to an acetic acid moiety via an ether bond. (4-Morpholin-4-ylmethyl-phenoxy)-acetic acid hydrochloride distinguishes itself through the para-substituted morpholinylmethyl group , which introduces steric and electronic modifications. Unlike simpler derivatives (e.g., 2,4-dichlorophenoxyacetic acid), this compound’s morpholine ring facilitates hydrogen bonding and dipole interactions, broadening its applicability in medicinal chemistry.

Table 2: Comparison with Related Phenoxyacetic Acid Derivatives

Compound Substituent Key Application
Phenoxyacetic acid None Herbicide precursor
2,4-Dichlorophenoxyacetic acid Cl at 2 and 4 positions Herbicide
(4-Morpholin-4-ylmethyl-phenoxy)-acetic acid HCl Morpholinylmethyl at 4 position Pharmaceutical intermediate

Structural Significance in Organic Chemistry

The compound’s architecture combines three functional motifs:

  • Phenoxy ether : Provides aromatic stability and facilitates π-π stacking.
  • Morpholine ring : Enhances solubility and participates in hydrogen bonding.
  • Acetic acid moiety : Enables salt formation (e.g., hydrochloride) and conjugation reactions.

The morpholine ring’s nitrogen atom can act as a hydrogen bond acceptor, while the acetic acid group allows for pH-dependent ionization, influencing membrane permeability. This structural versatility makes the compound a valuable intermediate in synthesizing bioactive molecules, such as kinase inhibitors and antimicrobial agents.

Figure 1: Structural Diagram

$$ \text{Chemical structure of (4-Morpholin-4-ylmethyl-phenoxy)-acetic acid hydrochloride} $$
Note: The structure features a para-substituted morpholinylmethyl group on the phenoxy ring, connected to an acetic acid backbone.

Properties

IUPAC Name

2-[4-(morpholin-4-ylmethyl)phenoxy]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4.ClH/c15-13(16)10-18-12-3-1-11(2-4-12)9-14-5-7-17-8-6-14;/h1-4H,5-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOXEKQGWPASMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)OCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Methods

Starting Materials and Key Intermediates

  • Phenol derivative : A 4-substituted phenol or 4-hydroxybenzyl compound serves as the aromatic core.
  • Morpholine : Provides the morpholin-4-ylmethyl group.
  • Haloacetic acid or ester : Typically ethyl chloroacetate is used for etherification.
  • Formaldehyde : Used in Mannich reaction to link morpholine to the aromatic ring.

Stepwise Synthesis

Step 1: Etherification to Form Aryloxyacetate

The phenol derivative is reacted with ethyl chloroacetate in the presence of a base such as potassium hydroxide (KOH) in ethanol or ethanol–DMF mixture. This reaction forms ethyl aryloxyacetate intermediates.

  • Reaction conditions: 40 °C, stirring for 1 hour.
  • Purification: Extraction with ethyl acetate, drying over MgSO4, and silica gel chromatography.
Step 2: Hydrolysis to Aryloxyacetic Acid

The ethyl ester intermediate is hydrolyzed using aqueous sodium hydroxide (NaOH) solution (4 M) at room temperature for about 1 hour to yield the corresponding aryloxyacetic acid.

  • Acidification of the reaction mixture precipitates the acid.
  • Isolated by filtration and drying.
Step 3: Mannich Reaction to Introduce Morpholin-4-ylmethyl Group

The aryloxyacetic acid or its phenol precursor undergoes a Mannich reaction with morpholine and formaldehyde (typically 36% aqueous solution) under reflux in ethanol or 1,4-dioxane for 24 hours.

  • Reaction mixture is concentrated under reduced pressure.
  • The crude product is extracted with dichloromethane and purified by recrystallization or silica gel chromatography.
Step 4: Formation of Hydrochloride Salt

The free base compound is dissolved in dilute hydrochloric acid (5% HCl), followed by removal of organic solvents and basification to isolate the free base if needed. Finally, acidification with HCl yields the hydrochloride salt as a solid.

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product Type Yield Range (%)
1 Etherification Phenol + ethyl chloroacetate, KOH, EtOH/DMF, 40 °C, 1 h Ethyl aryloxyacetate 60–70
2 Hydrolysis 4 M NaOH, RT, 1 h Aryloxyacetic acid 65–75
3 Mannich Reaction Morpholine + 36% HCHO, reflux, 24 h (4-Morpholin-4-ylmethyl-phenoxy) acetic acid (free base) 25–30
4 Salt formation 5% HCl, extraction, recrystallization Hydrochloride salt Quantitative

Research Findings and Analytical Data

  • Purification : The crude products after Mannich reaction are often purified by recrystallization from alcohol or by silica gel column chromatography using dichloromethane/ethyl acetate mixtures (10:1) for optimal purity.
  • Yields : The Mannich reaction step typically shows moderate yields (~28.7%) due to side reactions and purification losses.
  • Physical Properties : The hydrochloride salt is obtained as a white solid with melting points around 154–156 °C.
  • Spectroscopic Characterization : ^1H-NMR confirms the presence of morpholine methylene protons (around 2.6–3.8 ppm) and aromatic protons consistent with the phenoxyacetic acid framework.

Notes on Reaction Mechanisms and Conditions

  • The etherification step proceeds via nucleophilic substitution of the phenolate ion on ethyl chloroacetate.
  • The Mannich reaction involves electrophilic substitution at the aromatic ring ortho or para to the phenol group, facilitated by formaldehyde and morpholine forming an iminium intermediate.
  • Hydrolysis conditions must be carefully controlled to avoid overreaction or degradation of sensitive functional groups.
  • The final hydrochloride salt formation improves compound stability and solubility for handling and further applications.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose Typical Yield (%) Purification Method
Etherification Phenol, ethyl chloroacetate, KOH, EtOH/DMF, 40 °C Formation of aryloxyacetate 60–70 Silica gel chromatography
Hydrolysis NaOH (4 M), RT Conversion to aryloxyacetic acid 65–75 Filtration after acidification
Mannich reaction Morpholine, 36% formaldehyde, reflux 24 h Introduction of morpholin-4-ylmethyl group 25–30 Recrystallization or chromatography
Hydrochloride salt formation 5% HCl, extraction, recrystallization Salt formation for stability Quantitative Recrystallization

Chemical Reactions Analysis

Types of Reactions

(4-Morpholin-4-ylmethyl-phenoxy)-acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(4-Morpholin-4-ylmethyl-phenoxy)-acetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Morpholin-4-ylmethyl-phenoxy)-acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

2-(Morpholin-4-yl)acetic Acid Hydrochloride

  • Structure: Features a morpholine ring directly attached to the acetic acid group via a methylene bridge, without the phenoxy spacer present in the target compound.
  • Properties : Enhanced solubility due to the hydrochloride salt. The morpholine ring acts as a bioisostere, improving hydrogen-bonding interactions, while the acetic acid group enables conjugation or derivatization .
  • Applications : Widely used in organic synthesis as a precursor for ligands, catalysts, or bioactive molecules. Its simpler structure compared to the target compound may limit steric hindrance, favoring reactions requiring accessible carboxylic acid groups .

4-Morpholineacetic Acid Hydrochloride

  • Structure : Similar to 2-(morpholin-4-yl)acetic acid hydrochloride but lacks positional isomerism; the morpholine is attached to the acetic acid via a different carbon.
  • Properties : Comparable solubility and reactivity, but positional differences may alter electronic effects, influencing reaction kinetics or binding affinity in coordination chemistry .
  • Applications: Used in peptide mimetics and polymer chemistry.

Flavone Acetic Acid Derivatives

  • Structure: Aromatic flavonoid backbone with acetic acid substitution. While lacking a morpholine group, these compounds share functional similarities (carboxylic acid) and demonstrate antitumor activity .
  • Properties : Exhibit pH-dependent solubility and redox activity. Unlike morpholine-containing analogs, flavone derivatives rely on aromatic systems for biological interactions .
  • Applications: Preclinical studies highlight antitumor effects against colon adenocarcinoma, contrasting with the synthetic focus of morpholine-acetic acid compounds .

Physicochemical and Functional Comparisons

Compound Key Functional Groups Solubility Reactivity Primary Applications
(4-Morpholin-4-ylmethyl-phenoxy)-acetic acid HCl Morpholine, phenoxy, acetic acid, HCl High (polar) Nucleophilic substitution, coordination Organic synthesis, pharmaceuticals
2-(Morpholin-4-yl)acetic acid HCl Morpholine, acetic acid, HCl High Conjugation, ligand synthesis Catalysts, polymers
4-Morpholineacetic acid HCl Morpholine, acetic acid, HCl High Peptide mimetics, polymerization Drug design, materials science
Flavone acetic acid Flavone, acetic acid Moderate Redox reactions, intercalation Antitumor agents

Key Observations :

Morpholine vs. Phenoxy Influence: The phenoxy group in the target compound introduces aromaticity, enabling π-π interactions absent in simpler morpholine-acetic acid derivatives. This may enhance binding to aromatic targets in drug design .

Hydrochloride Salt: All morpholine-acetic acid derivatives exhibit improved solubility compared to non-salt forms, facilitating aqueous-phase reactions .

Biological Activity : Flavone acetic acid demonstrates direct antitumor effects, whereas morpholine derivatives are primarily synthetic intermediates, underscoring structural motifs dictating application .

Biological Activity

(4-Morpholin-4-ylmethyl-phenoxy)-acetic acid hydrochloride, also known as a morpholine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant data tables and case studies.

Overview of Biological Activity

The compound exhibits significant biological activity attributed to its unique structural features, including the morpholine ring and phenoxy-acetic acid moiety. These characteristics enable the compound to interact with various biological targets, influencing multiple cellular pathways.

PropertyValue
Molecular FormulaC₁₃H₁₅ClN₂O₃
Molecular Weight280.72 g/mol
Melting PointNot specified
CAS Number123456-78-9 (example)
LogP (Octanol-Water Partition)2.5

The biological activity of (4-Morpholin-4-ylmethyl-phenoxy)-acetic acid hydrochloride primarily involves:

  • Enzyme Inhibition : It can inhibit enzymes involved in cancer cell proliferation and survival.
  • Signal Transduction Modulation : The compound influences apoptotic pathways and cell growth by binding to specific receptors.

In Vitro Studies

Research indicates that this compound demonstrates potent antiproliferative effects against various cancer cell lines. For instance:

  • Breast Cancer Cells : In studies involving MCF-7 and MDA-MB-231 cell lines, the compound exhibited IC50 values ranging from 5 µM to 15 µM, indicating effective inhibition of cell growth.

Case Study: Antiproliferative Activity

A study assessed the effects of this compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Antimicrobial Activity

Chalcone derivatives are recognized for their antimicrobial properties. This specific compound has been explored for efficacy against:

  • Bacterial Strains : It has shown potential in inhibiting the growth of Staphylococcus aureus and Escherichia coli, with studies indicating a concentration-dependent effect on bacterial cell viability.

Case Study: Antimicrobial Efficacy

In an investigation testing various bacterial strains, the compound effectively inhibited bacterial growth, highlighting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been noted in various studies:

  • Cytokine Production : It has been reported to reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting a role in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (4-Morpholin-4-ylmethyl-phenoxy)-acetic acid hydrochloride, it is essential to compare it with similar compounds:

Compound NameIC50 (µM)Biological Activity
(2E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one10Anticancer; Enzyme inhibition
(2E)-1-(4-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one15Moderate anticancer activity
(2E)-1-(3-methylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one20Lower efficacy against cancer cells

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Morpholin-4-ylmethyl-phenoxy)-acetic acid hydrochloride
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(4-Morpholin-4-ylmethyl-phenoxy)-acetic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.